N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities. The presence of the 3,4-dimethoxyphenyl ethyl group suggests that this compound might have interesting chemical properties and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazolopyrimidine core, with various substituents adding complexity to the molecule. The 3,4-dimethoxyphenyl ethyl group would likely contribute to the overall polarity and potentially the biological activity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazolopyrimidine core and the various substituents would likely impact properties such as solubility, melting point, and reactivity .Scientific Research Applications
- Compound A can serve as an NF-κB inhibitor . NF-κB plays a crucial role in inflammation and cancer progression. By inhibiting NF-κB, this compound may have potential in anticancer drug research .
- Lipopolysaccharide (LPS)-Induced Inflammatory Mediators (C and D) may impact brain disorders where neuroinflammation involving microglial activation plays a crucial role. Investigating this compound’s effects on neuroinflammation could be valuable .
- The compound (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide (a derivative of our compound) has been proposed for resisting Alzheimer’s disease . Further studies are needed to explore its potential in this area .
- Related indole derivatives have shown promise as anti-HIV-1 agents . While not directly about our compound, this information highlights the broader potential of similar structures .
- The compound’s synthesis involves diastereoselectivity, which could be relevant in organic chemistry research . Depending on the type of oxazoline used, yields and enantioselectivity vary .
NF-κB Inhibition for Anticancer Research
Neuroinflammation and Brain Disorders
Alzheimer’s Disease Research
Anti-HIV-1 Activity
Diastereoselective Synthesis
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-6-21-17(2)28-26-24(20-10-8-7-9-11-20)18(3)29-30(26)25(21)27-15-14-19-12-13-22(31-4)23(16-19)32-5/h7-13,16,27H,6,14-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWWSWPHUXNIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1C)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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